5-[[3-(1-Benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
5-[[3-(1-Benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a thiobarbituric acid derivative. This compound is of significant interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties .
Preparation Methods
The synthesis of 5-[[3-(1-Benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde with thiobarbituric acid in the presence of an acid catalyst . The reaction is usually performed in an anhydrous ethanol medium with piperidine as a catalyst under reflux conditions for several hours .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and pyrazole rings.
Condensation: It can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include acetic acid, piperidine, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[[3-(1-Benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It has been shown to inhibit the activity of enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and pyrazole-containing molecules. For example:
Benzofuran-2-yl (phenyl)methanone analogs: These compounds also exhibit antimicrobial and anticancer activities.
Thiobarbituric acid derivatives: These compounds share similar antioxidant properties and are used in various biological applications.
The uniqueness of 5-[[3-(1-Benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combined structural features, which confer a broad range of biological activities and make it a versatile compound for scientific research.
Properties
IUPAC Name |
5-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S/c27-20-16(21(28)24-22(30)23-20)10-14-12-26(15-7-2-1-3-8-15)25-19(14)18-11-13-6-4-5-9-17(13)29-18/h1-12H,(H2,23,24,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEORMYKWHQATHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C5C(=O)NC(=S)NC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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